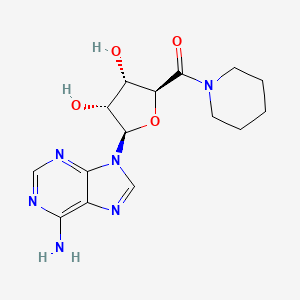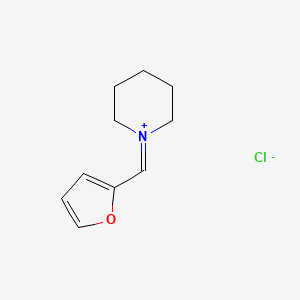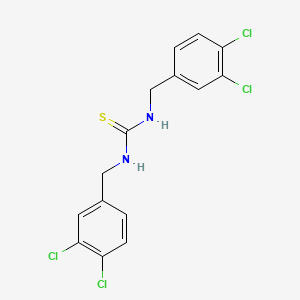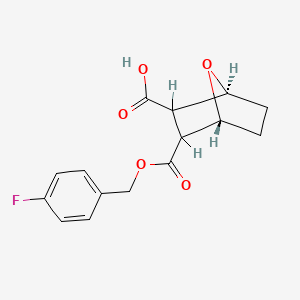
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound with a unique structure that features two heptylamino groups and two methyl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione with heptylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The heptylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals or bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers or dyes.
Wirkmechanismus
The mechanism of action of 2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(alkylamino)-1,4-benzoquinones: These compounds share a similar core structure but differ in the nature of the alkylamino groups attached.
2,5-Bis(2-aminothiazol-5-yl)-3,6-dichlorohydroquinones: These compounds have a similar quinone core but feature different substituents.
Uniqueness
2,5-Bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of heptylamino and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it may offer advantages over similar compounds in terms of reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
28293-25-6 |
|---|---|
Molekularformel |
C22H38N2O2 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2,5-bis(heptylamino)-3,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H38N2O2/c1-5-7-9-11-13-15-23-19-17(3)22(26)20(18(4)21(19)25)24-16-14-12-10-8-6-2/h23-24H,5-16H2,1-4H3 |
InChI-Schlüssel |
NIJVDWSTXHDXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC1=C(C(=O)C(=C(C1=O)C)NCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



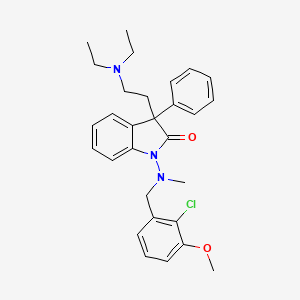


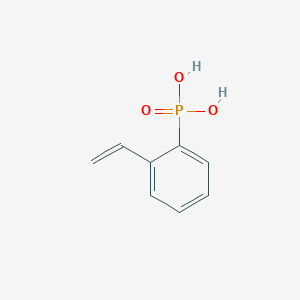
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)

